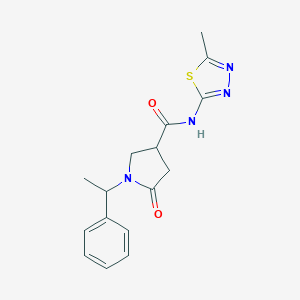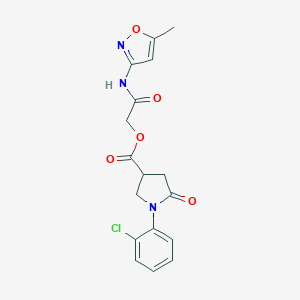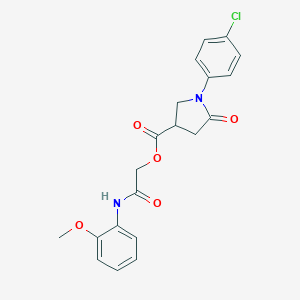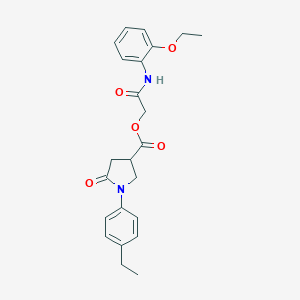![molecular formula C25H27NO4 B270949 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)
2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in different research areas.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various physiological effects. This compound has been shown to have anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit certain enzymes and cytokines.
Biochemical and Physiological Effects:
2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate has been shown to have various biochemical and physiological effects. This compound has been studied for its potential to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the development of new pain-relieving drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate in lab experiments is its unique properties, which make it suitable for use in various research areas. This compound is relatively easy to synthesize and can be purified through various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound may have adverse effects on living organisms, making it important to handle with care.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate. One potential direction is the development of new drugs based on this compound. This compound has shown promising results in the treatment of various diseases, including cancer and inflammation. Additionally, this compound may have potential applications in the field of organic electronics and photovoltaics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Métodos De Síntesis
The synthesis of 2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate involves the reaction of 3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid with 2-(2,3-dimethylanilino)-2-oxoethyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate has shown promising results in various scientific research applications. This compound has been used in the development of new drugs, including anti-inflammatory and anti-cancer agents. It has also been used in the synthesis of novel materials, including polymers and nanoparticles. Additionally, this compound has been studied for its potential applications in organic electronics and photovoltaics.
Propiedades
Nombre del producto |
2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate |
|---|---|
Fórmula molecular |
C25H27NO4 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
[2-(2,3-dimethylanilino)-2-oxoethyl] 2-benzoylbicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C25H27NO4/c1-15-7-6-10-20(16(15)2)26-21(27)14-30-25(29)23-19-12-11-18(13-19)22(23)24(28)17-8-4-3-5-9-17/h3-10,18-19,22-23H,11-14H2,1-2H3,(H,26,27) |
Clave InChI |
XKSIOJNHGNZOFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2C3CCC(C3)C2C(=O)C4=CC=CC=C4)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2C3CCC(C3)C2C(=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270866.png)




![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)